molecular formula C8H8F3NO B1398079 4-Difluoromethoxy-3-fluorobenzylamine CAS No. 954388-61-5

4-Difluoromethoxy-3-fluorobenzylamine

Cat. No.: B1398079
CAS No.: 954388-61-5
M. Wt: 191.15 g/mol
InChI Key: NEJMLSCOCOBMGY-UHFFFAOYSA-N
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Description

4-Difluoromethoxy-3-fluorobenzylamine is a chemical compound with the molecular formula C8H8F3NO. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of difluoromethoxy and fluorobenzylamine groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-Difluoromethoxy-3-fluorobenzylamine involves several steps. One common method starts with the precursor 4-difluoromethoxy-3-hydroxybenzaldehyde. This compound undergoes a series of reactions including O-alkylation, oxidation, and N-acylation to produce the desired product . The reaction conditions typically involve the use of catalysts such as tetrabutylammonium bromide and solvents like organic solvents . Industrial production methods often optimize these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

4-Difluoromethoxy-3-fluorobenzylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Difluoromethoxy-3-fluorobenzylamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases like pulmonary fibrosis.

    Industry: It is used in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-3-fluorobenzylamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action include the inhibition of signal transduction pathways that are crucial for disease progression .

Comparison with Similar Compounds

4-Difluoromethoxy-3-fluorobenzylamine can be compared with other similar compounds such as:

    4-Fluorobenzylamine: This compound has a similar structure but lacks the difluoromethoxy group, which affects its chemical reactivity and biological activity.

    3,4-Difluorobenzylamine: This compound is structurally similar but differs in the position of the fluorine atoms, which can influence its chemical properties and applications.

    4-Difluoromethoxybenzaldehyde: This compound shares the difluoromethoxy group but has an aldehyde functional group instead of an amine, leading to different reactivity and uses.

Properties

IUPAC Name

[4-(difluoromethoxy)-3-fluorophenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJMLSCOCOBMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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